molecular formula C11H12N2 B8140629 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile

Cat. No.: B8140629
M. Wt: 172.23 g/mol
InChI Key: UQIXWJJANHUUDQ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C11H12N2. It is a derivative of benzonitrile, featuring an amino group, a methyl group, and a prop-1-en-2-yl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzonitrile and isopropenylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or copper-based catalysts.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzonitrile: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.

    3-Methyl-5-(prop-1-en-2-yl)benzonitrile: Lacks the amino group, affecting its biological activity and applications.

    4-Amino-5-(prop-1-en-2-yl)benzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-Amino-3-methyl-5-(prop-1-en-2-yl)benzonitrile is unique due to the presence of both the amino and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-3-methyl-5-prop-1-en-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-5H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIXWJJANHUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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